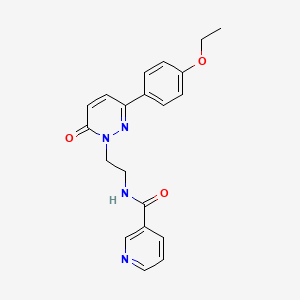

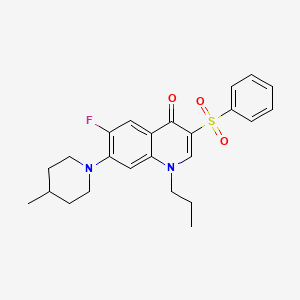

![molecular formula C12H10N4O3 B2792960 N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide CAS No. 375358-20-6](/img/structure/B2792960.png)

N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

カタログ番号:

B2792960

CAS番号:

375358-20-6

分子量:

258.23 g/mol

InChIキー:

RAPAYNNWKRHDGM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . The selective and efficient C–H methylation of sp2 and sp3 carbon centers has become a powerful transformation in the synthetic toolbox .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .将来の方向性

The future directions for research on this compound could include further exploration of its potential biological activities, as well as a more detailed investigation of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves the condensation of 2-hydroxybenzaldehyde with pyridazine-3,6-dione followed by the reaction with hydrazine hydrate.", "Starting Materials": [ "2-hydroxybenzaldehyde", "pyridazine-3,6-dione", "hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 g, 8.1 mmol) in ethanol (10 mL) and add pyridazine-3,6-dione (1.2 g, 8.1 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.0 g, 20.4 mmol).", "Step 4: Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with ethanol and dry under vacuum to obtain N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide as a yellow solid (yield: 80%)." ] } | |

CAS番号 |

375358-20-6 |

分子式 |

C12H10N4O3 |

分子量 |

258.23 g/mol |

IUPAC名 |

N-[(2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |

InChI |

InChI=1S/C12H10N4O3/c17-10-4-2-1-3-8(10)7-13-16-12(19)9-5-6-11(18)15-14-9/h1-7,17H,(H,15,18)(H,16,19) |

InChIキー |

RAPAYNNWKRHDGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |

正規SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethox...

Cat. No.: B2792877

CAS No.: 903857-84-1

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benza...

Cat. No.: B2792879

CAS No.: 923679-50-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)...

Cat. No.: B2792880

CAS No.: 921853-38-5

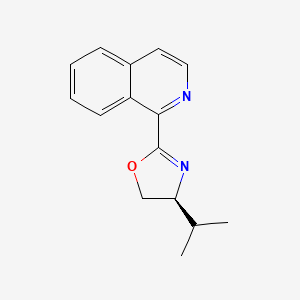

(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No.: B2792882

CAS No.: 1701405-00-6

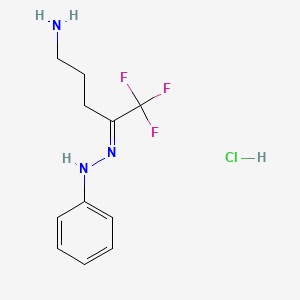

![3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B2792877.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)

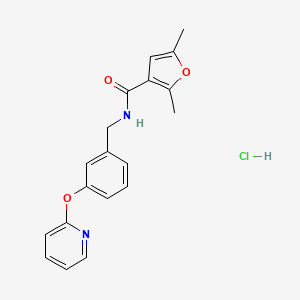

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2792886.png)

![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)

![2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2792898.png)

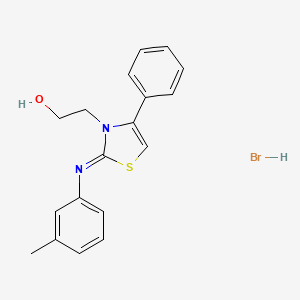

![2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2792899.png)